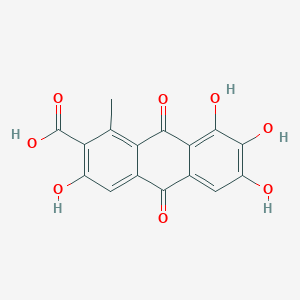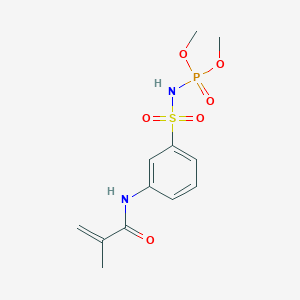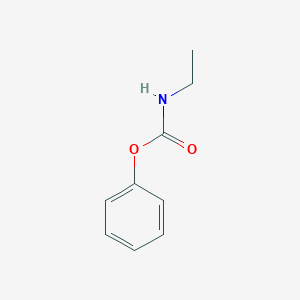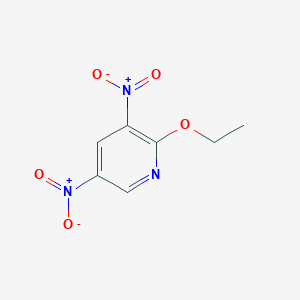![molecular formula C8H9N3 B100317 N-Methyl-1H-benzo[d]imidazol-2-amine CAS No. 17228-38-5](/img/structure/B100317.png)
N-Methyl-1H-benzo[d]imidazol-2-amine
Übersicht
Beschreibung
N-Methyl-1H-benzo[d]imidazol-2-amine (NMB) is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. NMB is a heterocyclic compound, meaning that it contains at least one ring of atoms in its structure, and is composed of nitrogen, carbon, and hydrogen atoms. It is a highly reactive compound and is used in a wide range of applications, including as a reagent for the synthesis of other compounds. NMB has also been studied for its potential applications in biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Application 1: Adjuvant Therapy for Pseudomonas aeruginosa Infections
- Summary of the Application: N-Methyl-1H-benzo[d]imidazol-2-amine is used in the design and synthesis of PqsR inhibitors, which are used as adjuvant therapy for Pseudomonas aeruginosa infections . Pseudomonas aeruginosa is a pathogen that requires immediate attention due to the alarming shortage of novel antimicrobials .
- Methods of Application or Experimental Procedures: The compound is used to inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations . The process involves the fine-tuning of the potency of a previously reported inhibitor, which led to the discovery of a potent PqsR antagonist .
- Results or Outcomes: The compound showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production . The successful pharmacological blocking of AQ signal reception at the level of PqsR leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .
Application 2: Anti-Tubercular Activity
- Summary of the Application: N-Methyl-1H-benzo[d]imidazol-2-amine has been used in the synthesis of compounds with anti-tubercular activity against Mycobacterium tuberculosis .
- Methods of Application or Experimental Procedures: The compound is used in the synthesis of 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl) thio)-N-(substituted phenyl) acetamide .
- Results or Outcomes: The synthesized compounds were evaluated for their anti-tubercular activity and the minimum inhibitory concentration (MIC) values of these derivatives were calculated .
Application 3: Synthesis of Novel Compounds
- Summary of the Application: N-Methyl-1H-benzo[d]imidazol-2-amine has been used in the synthesis of a novel series of N-(pyrimidinyl)-N-(1H-benzo[d]imidazolyl)amines .
- Methods of Application or Experimental Procedures: The compound is synthesized from the cyclocondensation reaction of (benzo[d]imidazolyl)guanidine with 4-alkoxy-4-alkyl (aryl/heteroaryl)-1,1,1-trifluoroalk-3-en-2-ones or 2,2,2-trifluoro-1-(2-methoxycyclohexen-1-en-1-yl)ethanone .
- Results or Outcomes: The study describes a simple, efficient, and environmentally benign procedure for synthesizing a novel series of compounds .
Application 4: Anti-Diabetic and Anti-Inflammatory Activities
- Summary of the Application: Imidazole derivatives, including N-Methyl-1H-benzo[d]imidazol-2-amine, have been proven to exert anti-diabetic and anti-inflammatory activities .
- Methods of Application or Experimental Procedures: The compound is used in the synthesis of various drugs that are used to treat diabetes and inflammation .
- Results or Outcomes: The synthesized compounds have shown promising results in reducing blood sugar levels and inflammation .
Application 5: Antimicrobial Activity
- Summary of the Application: N-Methyl-1H-benzo[d]imidazol-2-amine has been used in the synthesis of silver (I) complexes, which have been screened for their antimicrobial activity against S. epidermidis, S. aureus, and C. albicans .
- Methods of Application or Experimental Procedures: The compound is used in the synthesis of silver (I) complexes .
- Results or Outcomes: The synthesized silver (I) complexes have shown significant antimicrobial activity against S. epidermidis, S. aureus, and C. albicans .
Eigenschaften
IUPAC Name |
N-methyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBBQFWHUCTZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350307 | |
| Record name | N-Methyl-1H-benzo[d]imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1H-benzo[d]imidazol-2-amine | |
CAS RN |
17228-38-5 | |
| Record name | N-Methyl-1H-benzo[d]imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-1H-benzo[d]imidazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)



![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)




